molecular formula C8H7ClN2S B13630163 (5-Chlorobenzo[D]isothiazol-3-YL)methanamine

(5-Chlorobenzo[D]isothiazol-3-YL)methanamine

Cat. No.: B13630163
M. Wt: 198.67 g/mol
InChI Key: XVGAOHPRNCVUTD-UHFFFAOYSA-N
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Description

(5-chloro-1,2-benzothiazol-3-yl)methanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a methanamine group at the 3rd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1,2-benzothiazol-3-yl)methanamine typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The final product is obtained by introducing the methanamine group at the 3rd position .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediates, cyclization reactions, and functional group modifications. These methods are optimized for large-scale production and may involve the use of catalysts, high temperatures, and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(5-chloro-1,2-benzothiazol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Benzothiazole derivatives are investigated for their potential as anticancer agents, anti-inflammatory drugs, and enzyme inhibitors.

    Industry: The compound is used in the production of dyes, pigments, and rubber accelerators

Mechanism of Action

The mechanism of action of (5-chloro-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-benzothiazol-5-yl)methanamine
  • 5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine
  • 1-(3-Methylisoxazol-5-yl)methanamine

Uniqueness

(5-chloro-1,2-benzothiazol-3-yl)methanamine is unique due to the presence of the chlorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its antimicrobial and anticancer properties compared to other benzothiazole derivatives .

Properties

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

(5-chloro-1,2-benzothiazol-3-yl)methanamine

InChI

InChI=1S/C8H7ClN2S/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2

InChI Key

XVGAOHPRNCVUTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NS2)CN

Origin of Product

United States

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